2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
CAS No.: 897623-77-7
Cat. No.: VC11842673
Molecular Formula: C16H12F3N5OS
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897623-77-7 |
|---|---|
| Molecular Formula | C16H12F3N5OS |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 2-(difluoromethylsulfanyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C16H12F3N5OS/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)26-16(18)19/h1-8,16H,9H2,(H,20,25) |
| Standard InChI Key | OICIYTOYDXKMQI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)SC(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)SC(F)F |
Introduction
The compound 2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure integrates functional groups such as a difluoromethyl sulfanyl moiety, a tetrazole ring, and a benzamide scaffold. These features are often associated with bioactivity in pharmaceutical compounds, particularly in areas like antimicrobial, anticancer, or anti-inflammatory research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the tetrazole ring: Achieved through cyclization of azide precursors with nitriles.
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Introduction of the difluoromethyl sulfanyl group: This step often involves nucleophilic substitution using fluorinated reagents.
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Amide bond formation: The benzamide core is constructed via coupling reactions between carboxylic acid derivatives and amines.
Table 2: Comparative Biological Activities of Related Compounds
Limitations and Future Directions
Despite its promising structure:
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Limited Data: There is a lack of direct experimental studies on this specific compound.
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Optimization Needs: Further modifications might be required to enhance its bioactivity or reduce potential toxicity.
Future research should focus on:
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Detailed pharmacological profiling.
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Molecular docking studies to predict binding affinity.
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In vivo testing for therapeutic efficacy.
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